6-Bromo-3-methylpyridine-2-carboxylic acid
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Overview
Description
6-Bromo-3-methylpyridine-2-carboxylic acid is a bromopyridine derivative . It is also known as 3-methylpicolinic acid . The molecular weight of this compound is 230.06 .
Synthesis Analysis
The synthesis of 2-Bromo-6-methylpyridine, a similar compound, has been reported in various methods . It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . The dianion formed by reacting 3-Methylpyridine-2-carboxylic acid with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .Molecular Structure Analysis
The molecular structure of 6-Bromo-3-methylpyridine-2-carboxylic acid can be represented by the SMILES stringCc1cccc(Br)n1
. The InChI key for this compound is SOHDPICLICFSOP-UHFFFAOYSA-N
. Chemical Reactions Analysis
2-Bromo-6-methylpyridine may be used in the synthesis of various compounds such as 6,6′-dimethyl-2,2′-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, and others .Physical And Chemical Properties Analysis
The physical form of 6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester, a related compound, is solid . The storage temperature is recommended to be in an inert atmosphere, 2-8°C .Scientific Research Applications
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2-Bromo-6-methylpyridine : This is a bromopyridine derivative. It is used in the synthesis of various compounds such as 6,6’-dimethyl-2,2’-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, N,N’-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy), 2-methyl-6-(trimethylstannanyl)pyridine, 2-(6-methylpyridin-2-yl)propan-2-ol, and bis[(2-bromo-6-methylpyridinium)hexafluorosilicate] monohydrate .
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Pyridine-2-carboxylic acid : This compound has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction involved aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, and resulted in the regioselective production of pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
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6-Methylpyridine-2-carboxylic acid : This compound has been used in the preparation of 2-(2-benzoxazolyl)-6-methylpyridine and 1,5-cyclooctadiene iridium (I) complexes bearing chelating ligands .
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2-Methylpyridine-3-carboxylic acid : This compound has been used in the synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs) and their imines .
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Catalytic Protodeboronation of Pinacol Boronic Esters : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
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Pyridinecarboxylic Acids : Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine. They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .
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Interactions of Carrier Ligands of Antidiabetic Metal Complexes with Human Serum Albumin : This research involves the interactions of insulin-mimetic zinc (II) complexes with cell constituents .
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2-Methylpyridine-3-carboxylic Acid : This compound was used in the synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs) and their imines. It was also used in the synthesis of 7,7-dichloro-5,7-dihydro-thieno [3,4- b ]pyridin-5-one .
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Catalytic Protodeboronation of Pinacol Boronic Esters : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
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Pyridinecarboxylic Acids : Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine. They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .
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Interactions of Carrier Ligands of Antidiabetic Metal Complexes with Human Serum Albumin : This research involves the interactions of insulin-mimetic zinc (II) complexes with cell constituents .
-
2-Methylpyridine-3-carboxylic Acid : This compound was used in the synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs) and their imines. It was also used in the synthesis of 7,7-dichloro-5,7-dihydro-thieno [3,4- b ]pyridin-5-one .
Safety And Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye damage, and may have specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Relevant Papers The relevant papers for 6-Bromo-3-methylpyridine-2-carboxylic acid include studies on the synthesis of chiral 2,2′-dipyidylamines , and the efficient synthesis of novel pyridine derivatives .
properties
IUPAC Name |
6-bromo-3-methylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKYFTBPNJJOHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methylpyridine-2-carboxylic acid | |
CAS RN |
1211516-18-5 |
Source
|
Record name | 6-bromo-3-methylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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